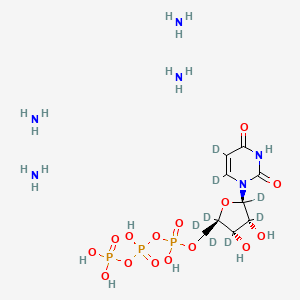
Uridine 5'-triphosphate (ammonium salt)-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-triphosphate (ammonium salt)-d8 is a labeled compound used in various biochemical and molecular biology applications. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and the regulation of cellular signaling pathways. The compound is often used as a substrate in enzymatic reactions and as a precursor for the synthesis of other nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate (ammonium salt)-d8 typically involves the phosphorylation of uridine derivatives. One common method is the enzymatic phosphorylation of uridine diphosphate (UDP) to uridine triphosphate (UTP) using nucleoside diphosphate kinase (NDPK) as a catalyst . The reaction conditions usually require a buffered aqueous solution with a pH around 7.5 and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate (ammonium salt)-d8 involves large-scale enzymatic synthesis followed by purification processes such as ion-exchange chromatography and crystallization. The compound is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions .
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotides such as cytidine triphosphate (CTP) through enzymatic amination.
Hydrolysis: Breakdown into uridine diphosphate (UDP) and inorganic phosphate under acidic or enzymatic conditions.
Substitution: Reaction with other nucleophiles to form modified nucleotides.
Common Reagents and Conditions
Enzymes: Nucleoside diphosphate kinase (NDPK) for phosphorylation.
Buffers: Tris-HCl or phosphate buffers with a pH range of 7.0-8.0.
Metal Ions: Magnesium ions (Mg²⁺) to stabilize the triphosphate group and enhance enzymatic activity.
Major Products Formed
Cytidine Triphosphate (CTP): Formed through the amination of UTP.
Uridine Diphosphate (UDP): Formed through the hydrolysis of UTP.
Aplicaciones Científicas De Investigación
Uridine 5’-triphosphate (ammonium salt)-d8 is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic reactions.
Biology: In studies of RNA synthesis and cell signaling pathways.
Medicine: Investigating the role of nucleotides in metabolic diseases and as potential therapeutic agents.
Industry: Used in the production of labeled nucleotides for research and diagnostic applications.
Mecanismo De Acción
Uridine 5’-triphosphate (ammonium salt)-d8 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by nucleoside diphosphate kinase to form other nucleotides such as cytidine triphosphate . The compound also interacts with purinergic receptors, particularly the P2Y2 receptor, to mediate cellular signaling and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-diphosphate (UDP): A precursor in the synthesis of UTP and involved in glycogen synthesis.
Cytidine Triphosphate (CTP): Formed from UTP and used in the synthesis of RNA and phospholipids.
Adenosine Triphosphate (ATP): A universal energy carrier in cells and involved in numerous biochemical reactions.
Uniqueness
Uridine 5’-triphosphate (ammonium salt)-d8 is unique due to its labeled isotopes, which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. Its role as a precursor for cytidine triphosphate and its involvement in specific cellular signaling pathways also distinguish it from other nucleotides .
Propiedades
Fórmula molecular |
C9H27N6O15P3 |
|---|---|
Peso molecular |
560.31 g/mol |
Nombre IUPAC |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
Clave InChI |
JVSDFMCDTHUZIH-NARUIJAVSA-N |
SMILES isomérico |
[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















